N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide
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Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide, commonly known as BTE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTE is a sulfonamide derivative that has been found to exhibit promising biochemical and physiological effects, making it a potential candidate for drug development. In
Scientific Research Applications
- Researchers have explored the use of this compound in organocatalytic reactions. For instance, a highly efficient protocol was developed for the stereoselective synthesis of novel polycyclic benzo[b]thiophene derivatives. Quinine-derived bifunctional thiourea served as a catalyst, enabling the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenone. This reaction yielded dihydrobenzo[4,5]thieno[2,3-b]pyridine derivatives with excellent enantioselectivities under mild conditions .
- The compound has been evaluated for its fungicidal properties. Some derivatives exhibited good fungicidal activities against specific pathogens. Notably, they showed efficacy against cucumber downy mildew (Pseudoperonospora cubensis) and other fungal species .
- In a multicomponent reaction, derivatives were tested for inhibitory potential against Gram-positive bacteria (S. aureus and B. cereus), Gram-negative bacteria (E. coli, P. aeruginosa, and K. pneumoniae), and fungal species (A. niger and C. albicans). This investigation sheds light on its antibacterial and antifungal properties .
- Researchers have determined the crystal structure of this compound, providing valuable insights into its molecular arrangement and potential interactions .
- The influence of different substitutions on the benzo[b]thiophene ring was studied. One promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity toward 5-HT1A receptors .
Organocatalysis and Stereoselective Synthesis
Fungicidal Activity
Antibacterial and Antifungal Potential
Crystal Structure Determination
Binding Affinity at 5-HT1A Receptors
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-3-19(16,17)14-9-13(2,15)12-8-10-6-4-5-7-11(10)18-12/h4-8,14-15H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMWKOMREKFFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C)(C1=CC2=CC=CC=C2S1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)ethanesulfonamide |
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